molecular formula C12H15N5O2 B2718483 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine CAS No. 1626413-51-1

4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine

Cat. No. B2718483
CAS RN: 1626413-51-1
M. Wt: 261.285
InChI Key: VUZNHJRCHGAGEQ-UHFFFAOYSA-N
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Description

“4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine” is a chemical compound with the molecular formula C12H15N5O2 . It is typically in-stock and has a molecular weight of 261.27 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: NCCCCN1C=C(N=N1)C1=CC(=CC=C1)N+=O .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Scientific Research Applications

Structural Insights and Material Synthesis

Research on compounds structurally related to 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine reveals their potential in material science and organic chemistry. For instance, the study of X-ray mapping in heterocyclic design highlights the structural investigation of aminodienes containing an oxazole fragment, which shares a structural resemblance with the triazole ring in this compound. Such studies are crucial for understanding the molecular architecture and designing new materials with specific properties (Rybakov et al., 2002).

Organic Synthesis and Catalysis

The compound’s framework is utilized in organic synthesis and catalysis, demonstrating the flexibility of triazole rings in chemical reactions. For example, research on the allylic amination of unfunctionalized olefins by nitroarenes under CO pressure, catalyzed by Ru3(CO)12/Ph-BIAN, extends to substrates with strongly electron-withdrawing groups on the nitroarene. This showcases the compound's utility in facilitating complex chemical transformations, which is essential for synthesizing pharmaceuticals and fine chemicals (Ragaini et al., 2004).

Corrosion Inhibition

Compounds with triazole motifs, akin to this compound, have been investigated as corrosion inhibitors. A study on triazole Schiff bases demonstrates their efficacy in protecting mild steel in acid media, highlighting the compound's potential in industrial applications to prevent material degradation (Chaitra et al., 2015).

Antimicrobial Activities

The triazole core, featured in this compound, also finds applications in developing antimicrobial agents. Synthesis and antimicrobial elucidation of triazole derivatives demonstrate their potential in combating bacterial and fungal infections, thereby contributing to the field of medicinal chemistry (Gondhani et al., 2013).

properties

IUPAC Name

4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19/h3-5,8-9H,1-2,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZNHJRCHGAGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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